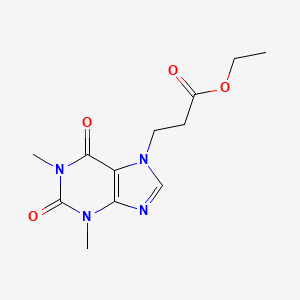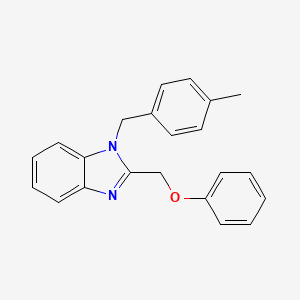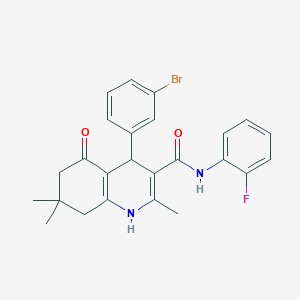![molecular formula C29H34N2O4 B11641301 Propan-2-yl 4-[4-(dimethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11641301.png)
Propan-2-yl 4-[4-(dimethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propan-2-yl 4-[4-(dimethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a quinoline core, which is a bicyclic structure composed of a benzene ring fused to a pyridine ring. The presence of various functional groups, such as the dimethylamino, methoxy, and ester groups, contributes to its unique chemical properties and reactivity.
准备方法
合成路线和反应条件
2-丙基-4-[4-(二甲氨基)苯基]-7-(4-甲氧基苯基)-2-甲基-5-氧代-1,4,5,6,7,8-六氢喹啉-3-羧酸酯的合成通常涉及多步有机反应。一种常见的方法是Hantzsch合成,该方法涉及醛、β-酮酯和胺的缩合。反应条件通常包括:
试剂: 醛(例如,4-甲氧基苯甲醛)、β-酮酯(例如,乙酰乙酸乙酯)和胺(例如,二甲胺)。
催化剂: 酸性或碱性催化剂,例如对甲苯磺酸或乙醇钠。
溶剂: 常见的溶剂包括乙醇、甲醇或乙腈。
温度: 反应通常在升高的温度(60-80°C)下进行,以促进缩合过程。
工业生产方法
在工业环境中,该化合物的生产可能涉及连续流动合成,以提高效率和产量。使用自动化反应器和对反应参数(温度、压力和浓度)的精确控制,可确保产品质量的一致性。此外,还采用重结晶或色谱等提纯技术,以获得高纯度的目标化合物。
化学反应分析
反应类型
2-丙基-4-[4-(二甲氨基)苯基]-7-(4-甲氧基苯基)-2-甲基-5-氧代-1,4,5,6,7,8-六氢喹啉-3-羧酸酯会发生各种化学反应,包括:
氧化: 该化合物可以使用高锰酸钾或三氧化铬等试剂氧化,形成具有不同氧化态的喹啉衍生物。
还原: 使用硼氢化钠或氢化铝锂等试剂的还原反应可以将羰基转化为醇。
常见的试剂和条件
氧化: 酸性介质中的高锰酸钾。
还原: 甲醇中的硼氢化钠。
取代: 在氢化钠等碱的存在下,卤代烷。
主要产品
科学研究应用
化学
在化学领域,该化合物被用作合成更复杂分子的构建单元。其独特的结构使人们能够探索新的化学反应和开发新的材料。
生物学
在生物学研究中,该化合物因其作为药理学试剂的潜力而受到研究。其与生物靶标(例如酶和受体)的相互作用,在药物发现和开发中尤为重要。
医学
该化合物潜在的治疗特性正在被研究,用于治疗各种疾病,包括癌症和神经系统疾病。其调节特定分子途径的能力使其成为进一步研究的有希望的候选者。
工业
在工业领域,该化合物用于生产染料、颜料和其他特种化学品。其稳定性和反应性使其适用于各种制造过程。
作用机制
2-丙基-4-[4-(二甲氨基)苯基]-7-(4-甲氧基苯基)-2-甲基-5-氧代-1,4,5,6,7,8-六氢喹啉-3-羧酸酯发挥作用的机制涉及与特定分子靶标的相互作用。这些靶标可能包括参与关键生物途径的酶、受体或其他蛋白质。该化合物的结构使其能够与这些靶标结合,调节其活性并导致各种生物学效应。
相似化合物的比较
类似化合物
- 2-丙基-4-[4-(二甲氨基)苯基]-2-甲基-5-氧代-1,4-二氢喹啉-3-羧酸酯
- 2-丙基-4-[4-(二甲氨基)苯基]-7-(4-甲氧基苯基)-2-甲基-5-氧代-1,4-二氢喹啉-3-羧酸酯
独特性
与类似化合物相比,2-丙基-4-[4-(二甲氨基)苯基]-7-(4-甲氧基苯基)-2-甲基-5-氧代-1,4,5,6,7,8-六氢喹啉-3-羧酸酯因其特定的取代模式和官能团而脱颖而出。
这份详细概述提供了对2-丙基-4-[4-(二甲氨基)苯基]-7-(4-甲氧基苯基)-2-甲基-5-氧代-1,4,5,6,7,8-六氢喹啉-3-羧酸酯的全面了解,突出了其合成、反应、应用、作用机制以及与类似化合物的比较。
属性
分子式 |
C29H34N2O4 |
|---|---|
分子量 |
474.6 g/mol |
IUPAC 名称 |
propan-2-yl 4-[4-(dimethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C29H34N2O4/c1-17(2)35-29(33)26-18(3)30-24-15-21(19-9-13-23(34-6)14-10-19)16-25(32)28(24)27(26)20-7-11-22(12-8-20)31(4)5/h7-14,17,21,27,30H,15-16H2,1-6H3 |
InChI 键 |
ALRWVJBHLDSTHQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)N(C)C)C(=O)OC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[4-(allyloxy)-3-methylbenzoyl]-5-[4-(allyloxy)phenyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11641218.png)

![3-(1H-benzotriazol-1-yl)-N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanehydrazide](/img/structure/B11641238.png)
![methyl (4Z)-4-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1,2-dimethyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11641246.png)
![5,7-Diethyl-2-(5-nitro-2-furyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11641250.png)


![5-cyano-6-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(4-methoxyphenyl)-2-methyl-N-phenylpyridine-3-carboxamide](/img/structure/B11641262.png)
![1-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]ethanone](/img/structure/B11641263.png)
methyl]imino}-4,5-dihydro-1,2,4-thiadiazol-3-yl]methyl}-4-methylbenzamide](/img/structure/B11641272.png)
![2-(3-{(E)-[1-(2,3-dimethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)-N,N-diethylacetamide](/img/structure/B11641283.png)
![5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11641289.png)

![N,N-dimethyl-4-[(E)-2-(naphtho[1,2-d][1,3]thiazol-2-yl)ethenyl]aniline](/img/structure/B11641310.png)
